5-(2,2-difluoroethoxy)-N'-hydroxypyrazine-2-carboximidamide
Overview
Description
5-(2,2-difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide is a synthetic organic compound characterized by the presence of a difluoroethoxy group and a hydroxypyrazine carboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide typically involves the introduction of the difluoroethoxy group onto a pyrazine ring, followed by the formation of the carboximidamide group. One common synthetic route includes the following steps:
Formation of Carboximidamide: The carboximidamide group can be introduced through the reaction of the pyrazine derivative with hydroxylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The difluoroethoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, RNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction could result in the formation of reduced derivatives with modified functional groups.
Scientific Research Applications
5-(2,2-difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological pathways.
Materials Science: Its chemical properties may be exploited in the development of advanced materials with specific functionalities, such as coatings or polymers.
Biological Research: The compound can be used as a tool in biological studies to investigate the effects of difluoroethoxy and hydroxypyrazine groups on biological systems.
Mechanism of Action
The mechanism of action of 5-(2,2-difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The difluoroethoxy group may enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target proteins or enzymes . The hydroxypyrazine carboximidamide moiety may interact with nucleophilic sites in biological molecules, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-difluoroethoxy)-N-(5-hydroxy-8-methoxy(1,2,4)triazolo(1,5-c)pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide
- Difluoromethylated Indole Derivatives
Uniqueness
5-(2,2-difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide is unique due to the combination of its difluoroethoxy and hydroxypyrazine carboximidamide groups. This combination imparts distinct chemical properties, such as enhanced hydrogen bonding and specific reactivity patterns, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
5-(2,2-difluoroethoxy)-N'-hydroxypyrazine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N4O2/c8-5(9)3-15-6-2-11-4(1-12-6)7(10)13-14/h1-2,5,14H,3H2,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLCJXVTHOWXPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OCC(F)F)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CC(=N1)OCC(F)F)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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